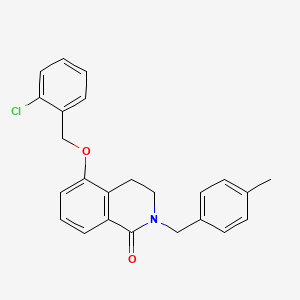

![molecular formula C14H14N4O3S B2761641 N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-39-4](/img/structure/B2761641.png)

N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

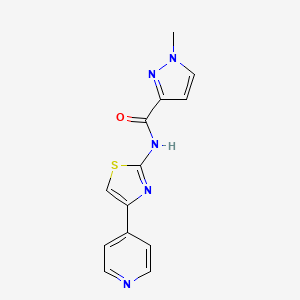

“N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a triazolo[4,3-a]pyridine core, and a sulfonamide group . These functional groups are common in many pharmaceuticals and could potentially interact with various biological targets.

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution or other methods involving the reaction of amines with other organic compounds .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a triazolo[4,3-a]pyridine core, which is a fused ring system containing nitrogen atoms. This core is substituted with a methoxyphenyl group and a sulfonamide group .Scientific Research Applications

- The [1,2,4]triazolo[4,3-a]pyridine motif, to which our compound belongs, has demonstrated antibacterial activity . Researchers have investigated its potential as an antimicrobial agent, particularly against bacterial pathogens. Further studies could explore its mechanism of action and optimize its efficacy.

- Some [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit antithrombotic properties . These compounds may interfere with blood clotting pathways, making them relevant for preventing thrombosis-related disorders.

- The same motif has been associated with anti-inflammatory properties . Investigating our compound’s impact on inflammatory pathways could provide insights into potential therapeutic applications.

- Researchers have explored [1,2,4]triazolo[4,3-a]pyridines as antiproliferative agents . Our compound might inhibit cell growth and proliferation, making it relevant for cancer research.

- Some [1,2,4]triazolo[4,3-a]pyridines exhibit herbicidal effects . Investigating whether our compound can selectively target weeds without harming crops could be valuable for agriculture.

- [1,2,4]Triazolo[4,3-a]pyridines have been used as molecular chemosensors for metal ions . Our compound might detect specific metal ions in environmental or biological samples.

Antibacterial Properties

Antithrombotic Activity

Anti-Inflammatory Effects

Antiproliferative Potential

Herbicidal Activity

Metal Ion Chemosensors

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds with the [1,2,4]triazolo[4,3-a]pyridine motif have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

Compounds with similar structures have been found to exert their effects through various mechanisms, such as inhibiting specific enzymes or acting as inverse agonists .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involved in inflammation and cell proliferation .

Result of Action

Similar compounds have been found to exhibit antiproliferative activity against various cell lines .

properties

IUPAC Name |

N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-10-15-16-14-8-7-13(9-18(10)14)22(19,20)17-11-3-5-12(21-2)6-4-11/h3-9,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIXZVSSTNVTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)

![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)

![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazole](/img/structure/B2761568.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)

![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)

![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)